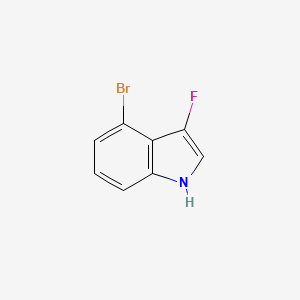![molecular formula C12H17BClNO4S B1374352 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1310956-29-6](/img/structure/B1374352.png)
2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Übersicht
Beschreibung
The compound is a benzenesulfonamide derivative that has been substituted with a boronic ester group. Benzenesulfonamides are a class of organic compounds that are often used in the synthesis of dyes and sulfa drugs . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, benzenesulfonamides are typically synthesized from benzenesulfonyl chloride and a suitable amine. The boronic ester group could potentially be introduced via a reaction with a boronic acid .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a sulfonamide group and a boronic ester group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, benzenesulfonamides and boronic esters are both reactive groups that can participate in a variety of chemical reactions. For example, the boronic ester group could be used in a Suzuki-Miyaura cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
-
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates involved. Generally, the compound would be added to a solution of the substrate in an appropriate solvent, and the reaction would be allowed to proceed under controlled conditions .
- Results : The outcome of the reaction would be the formation of phosphite esters, which can act as glycosyl donors or ligands .
-
Derivatization of Lignin Samples for 31P NMR Analysis
- Field : Analytical Chemistry
- Application Summary : This compound is used as a phosphitylation reagent to derivatize lignin samples for 31P NMR analysis .
- Method of Application : The lignin sample is treated with the compound, resulting in the phosphitylation of the hydroxyl groups present in the lignin. The derivatized sample can then be analyzed using 31P NMR .
- Results : The 31P NMR analysis provides detailed information about the distribution of hydroxyl groups in the lignin sample .
-
Buchwald-Hartwig Cross Coupling Reaction
- Field : Organic Chemistry
- Application Summary : This compound is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates involved. Generally, the compound would be added to a solution of the substrate in an appropriate solvent, and the reaction would be allowed to proceed under controlled conditions .
- Results : The outcome of the reaction would be the formation of cross-coupled products .
-
Heck Reaction
- Field : Organic Chemistry
- Application Summary : This compound is used as a ligand in the Heck Reaction .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates involved. Generally, the compound would be added to a solution of the substrate in an appropriate solvent, and the reaction would be allowed to proceed under controlled conditions .
- Results : The outcome of the reaction would be the formation of substituted alkenes .
-
Hiyama Coupling
- Field : Organic Chemistry
- Application Summary : This compound is used as a ligand in the Hiyama Coupling reaction .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates involved. Generally, the compound would be added to a solution of the substrate in an appropriate solvent, and the reaction would be allowed to proceed under controlled conditions .
- Results : The outcome of the reaction would be the formation of biaryl compounds .
-
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : This compound is used as a ligand in the Suzuki-Miyaura Coupling reaction .
- Method of Application : The specific method of application would depend on the particular reaction conditions and the substrates involved. Generally, the compound would be added to a solution of the substrate in an appropriate solvent, and the reaction would be allowed to proceed under controlled conditions .
- Results : The outcome of the reaction would be the formation of biaryl compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYFWONSUHJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
CAS RN |
1310956-29-6 | |
| Record name | 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



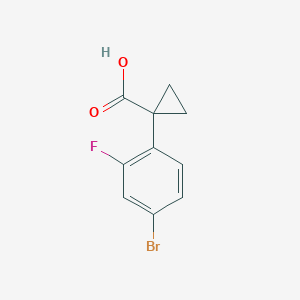
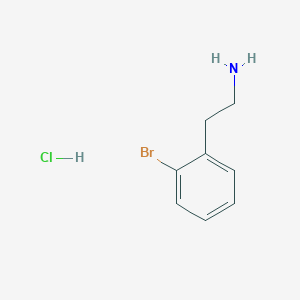
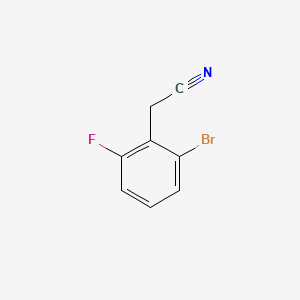
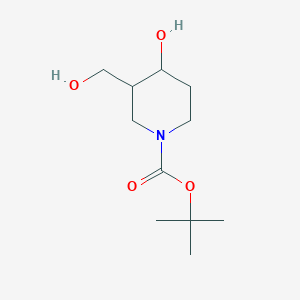
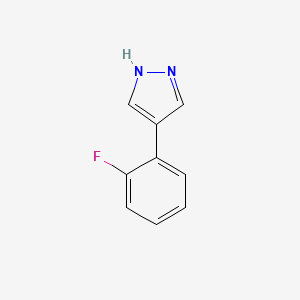
![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
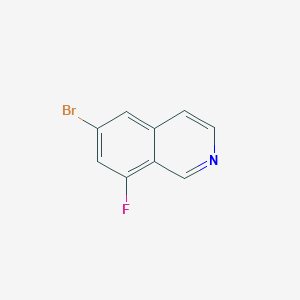
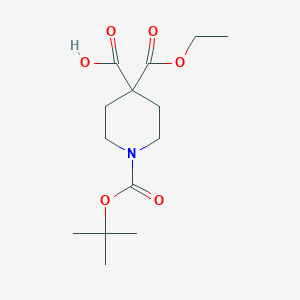
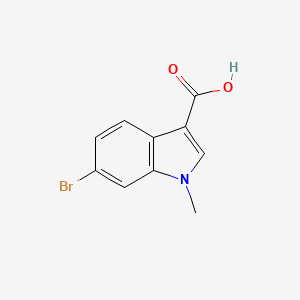
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)
![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)
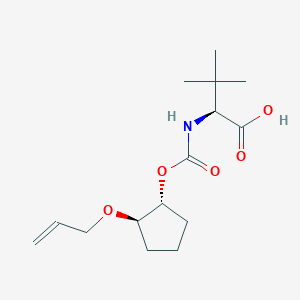
![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)
